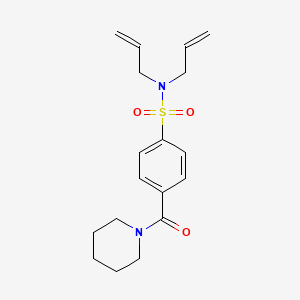

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(piperidine-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-3-12-20(13-4-2)24(22,23)17-10-8-16(9-11-17)18(21)19-14-6-5-7-15-19/h3-4,8-11H,1-2,5-7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSRMSPYDZSAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride in the presence of a base. The diallyl groups are introduced through subsequent alkylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of these methods depends on optimizing reaction conditions to ensure high yields and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfonamides, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Structural Variations

4-(Piperidine-1-carbonyl)benzenesulfonamide Derivatives

- Compound 3e (): Lacks N,N-diallyl substitution, featuring a free sulfonamide group (-SO₂NH₂). Spectral data (¹H NMR: δ 7.48 ppm for SO₂NH₂; ESI-MS m/z 269.1 [M+H]⁺) highlight its simpler structure. The absence of bulky N-substituents may enhance solubility but reduce target selectivity compared to N,N-diallyl analogues .

- Hydrazonobenzenesulfonamides (): Derivatives like compounds 10–14 incorporate hydrazone-linked substituents (e.g., 2,4-dimethoxybenzylidene) on the piperidine-carbonyl moiety. These modifications introduce additional hydrogen-bonding and π-stacking capabilities, reflected in their high melting points (>250°C) and inhibitory activity against carbonic anhydrases (CAs) .

N-Substituted Benzenesulfonamides

- N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compounds 6–7) (): Feature a pyridyl-quinolinyloxy scaffold instead of piperidine.

- 4-(4-(4-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)benzenesulfonamide (6c) (): Incorporates a trifluoromethylphenyl-piperazine group, enhancing hydrophobicity and electron-withdrawing effects.

Carbonic Anhydrase (CA) Inhibition

- Hydrazones 5–29 (): Exhibit potent inhibition of tumor-associated isoforms hCA IX/XII (KI = 6.2–923 nM). Selectivity for hCA XII over IX (2.5–13.4-fold) correlates with hydrazone substituent bulk and electronic effects .

- Compound 4 (): A pyrazoline-benzenesulfonamide hybrid, shows cytotoxic/anticancer activity (IC50 unspecified) and CA inhibition, suggesting that N,N-diallyl substitution might alter cytotoxicity pathways .

Enzyme Binding and Selectivity

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Biologische Aktivität

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide is characterized by its unique structure, which includes a piperidine ring, a benzenesulfonamide moiety, and diallyl substituents. This combination of functional groups contributes to its reactivity and biological properties.

The biological activity of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide is believed to involve interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activity, leading to its observed effects in different biological systems .

Antimicrobial Activity

Research indicates that N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation. The mechanism by which it exerts these effects is still under investigation but may involve the inhibition of specific kinases or transcription factors .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity spectrum of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide using various experimental models:

| Study | Activity Evaluated | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Study 2 | Anticancer | Induced apoptosis in breast cancer cell lines |

| Study 3 | Neuroprotective | Showed potential in modulating neurogenesis in vitro |

These findings highlight the versatility of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide as a candidate for further pharmacological development.

Comparative Analysis with Similar Compounds

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide shares structural similarities with other piperidine derivatives and benzenesulfonamides. However, its unique diallyl substituents enhance its reactivity and biological profile compared to related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Piperidine-4-sulfonamide | Piperidine ring, sulfonamide group | Moderate antimicrobial activity |

| Diallyl-piperazine derivative | Diallyl groups, piperazine ring | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.